Indoxyl acetate
Overview
Description
3-Acetoxyindole, also known as indoxyl acetate, is a chemical compound with the molecular formula C10H9NO2. It is an indole derivative, where the indole core is substituted with an acetoxy group at the third position. This compound is of significant interest due to its diverse applications in scientific research and industry.
Mechanism of Action
Target of Action
3-Acetoxyindole, also known as Indoxyl acetate, is a compound that has been used as a colorimetric substrate for differentiating esterases from various microbiological species . .
Mode of Action
It’s known that the compound can undergo an efficient palladium-catalyzed intramolecular deacetylative dearomatization reaction . This reaction leads to the formation of tetracyclic indolin-3-ones bearing C2-quaternary stereocenters .
Biochemical Pathways
The biosynthesis of indole derivatives, including 3-Acetoxyindole, involves several pathways. These include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . The shikimate pathway is also important for the biosynthesis of indoles . These pathways interact with each other through common key genes to constitute a network of IAA biosynthesis .
Pharmacokinetics
It’s known that the compound has a molecular weight of 17518 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the action of 3-Acetoxyindole is the formation of tetracyclic indolin-3-ones bearing C2-quaternary stereocenters . These compounds are achieved in good yields, showing a wide substrate scope for this reaction .
Biochemical Analysis
Biochemical Properties
3-Acetoxyindole interacts with various enzymes, proteins, and other biomolecules. It plays a crucial role in biochemical reactions, particularly in the metabolism of tryptophan
Cellular Effects
Indole derivatives, a group to which 3-Acetoxyindole belongs, have been found to play a significant role in cell biology . They have been associated with the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
The molecular mechanism of 3-Acetoxyindole is complex and multifaceted. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found that 3-Acetoxyindole can undergo a palladium-catalyzed intramolecular deacetylative dearomatization reaction .
Metabolic Pathways
3-Acetoxyindole is involved in the metabolism of tryptophan . It is part of the indole-3-acetamide pathway, which is one of the major tryptophan-dependent metabolic precursors to indole-3-acetic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetoxyindole can be synthesized through various methods. One common approach involves the acetylation of indole-3-carbinol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding 3-acetoxyindole as the primary product .
Industrial Production Methods: In an industrial setting, the synthesis of 3-acetoxyindole may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Acetoxyindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-acetic acid derivatives.
Reduction: Reduction reactions can convert it into indole derivatives with different functional groups.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxy group under basic conditions.
Major Products Formed:
Oxidation: Indole-3-acetic acid derivatives.
Reduction: Indole derivatives with hydroxyl or alkyl groups.
Substitution: Indole derivatives with various functional groups replacing the acetoxy group.
Scientific Research Applications
3-Acetoxyindole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: It serves as a substrate in enzymatic assays to study esterase activity.
Medicine: Research into its potential therapeutic effects, including anti-cancer and anti-inflammatory properties, is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anti-cancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.
Uniqueness: 3-Acetoxyindole is unique due to its acetoxy functional group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. Its ability to undergo specific chemical transformations and its role as a substrate in enzymatic assays make it a valuable compound in research and industry .
Properties
IUPAC Name |
1H-indol-3-yl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7(12)13-10-6-11-9-5-3-2-4-8(9)10/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOPQACSHPPKEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060559 | |
Record name | 3-Indoxyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream-colored or light brown powder; [Alfa Aesar MSDS] | |
Record name | 3-Indoxyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10772 | |
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Vapor Pressure |
0.000209 [mmHg] | |
Record name | 3-Indoxyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10772 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
608-08-2 | |
Record name | Indoxyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indoxyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Acetoxyindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13964 | |
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Record name | 1H-Indol-3-ol, 3-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Indoxyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-acetoxyindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.232 | |
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Record name | Indoxyl acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AF7Z8794Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does indoxyl acetate function as a histochemical substrate for esterases?
A1: this compound acts as a substrate for esterases, enzymes that hydrolyze ester bonds. When this compound encounters an esterase, it is cleaved into indoxyl and acetate. [] The released indoxyl undergoes rapid oxidation, forming the insoluble blue pigment indigo, which precipitates at or near the site of enzymatic activity. This allows for the visualization of esterase activity in tissues. [, , ]
Q2: Is this compound specific for any particular type of esterase?
A2: While this compound is primarily used to demonstrate non-specific esterases (also known as aliesterases), research shows it can also be hydrolyzed by lipases, serum cholinesterases, and acetylcholinesterases. [, , ] This necessitates the use of specific inhibitors to differentiate between these enzyme activities in histochemical studies. [, , ]
Q3: Can the oxidation of indoxyl to indigo occur without enzymatic activity?
A3: Yes, indoxyl can be oxidized non-enzymatically by hydrogen peroxide (H2O2), a by-product of the reaction catalyzed by peroxidase-like proteins. [] This can lead to the diffusion of indoxyl and non-specific staining. To minimize this, histochemical mediums often include a ferricyanide/ferrocyanide redox couple (K3Fe(CN)6/K4Fe(CN)6) that catalyzes rapid oxidation of indoxyl by atmospheric oxygen, thus reducing diffusion artifacts. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C10H9NO2, and its molecular weight is 175.18 g/mol.
Q5: Does the structure of this compound influence the color of the indigo formed?
A5: The color of the indigoid dye produced can be influenced by halogen substituents on the indoxyl molecule. Different substituted indoxyl acetates yield dyes with varying shades of blue and purple. [, , ] For instance, 5-bromo-4-chlorothis compound produces a particularly desirable fine, blue precipitate. []
Q6: What are the typical applications of this compound in research?
A6: this compound is utilized in:
- Histochemistry: Identifying and localizing esterase activity in tissues and cells. [, , , , , , , ]
- Biochemistry: Studying the kinetics and substrate specificity of esterases. [, , , , , , ]
- Bacteriology: Differentiating bacterial species based on their ability to hydrolyze this compound. [, , , , , , ]
- Environmental monitoring: Detecting organophosphate and carbamate pesticide residues through their inhibitory effects on acetylcholinesterase. [, ]
Q7: Can this compound be used in quantitative assays for esterases?
A9: While primarily utilized for qualitative histochemical localization, this compound's rapid and sensitive response makes it suitable for quantitative analysis of lipase activity. [] Its potential in biosensor development for various applications is also being explored. []
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